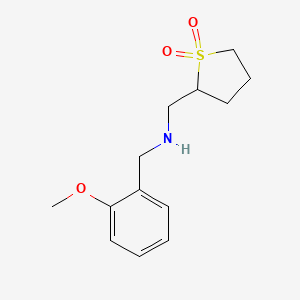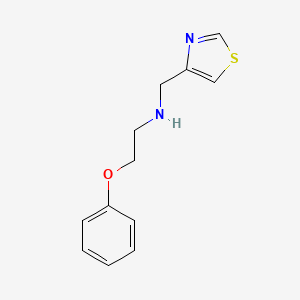
Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a pyrrole ring, a diphenylphosphanyl group, and a propanoate ester moiety.
Métodos De Preparación
The synthesis of Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.
Análisis De Reacciones Químicas
Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s structural features make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate involves its interaction with molecular targets through its diphenylphosphanyl group and pyrrole ring. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms in both chemistry and biology.
Comparación Con Compuestos Similares
Similar compounds to Methyl 3-(2-(2-(diphenylphosphanyl)-1H-pyrrol-1-yl)phenyl)propanoate include other esters with pyrrole and phosphanyl groups. For example:
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Propiedades
Fórmula molecular |
C26H24NO2P |
|---|---|
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
methyl 3-[2-(2-diphenylphosphanylpyrrol-1-yl)phenyl]propanoate |
InChI |
InChI=1S/C26H24NO2P/c1-29-26(28)19-18-21-11-8-9-16-24(21)27-20-10-17-25(27)30(22-12-4-2-5-13-22)23-14-6-3-7-15-23/h2-17,20H,18-19H2,1H3 |
Clave InChI |
POUUKLPULWIGGQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=CC=C1N2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N,N-diphenyl-1,3,5-triazin-2-amine](/img/structure/B14915451.png)


![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)


![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)



